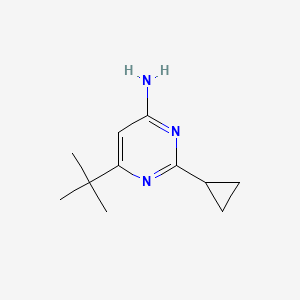

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine

Description

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative characterized by a tert-butyl group at position 6 and a cyclopropyl substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

6-tert-butyl-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-11(2,3)8-6-9(12)14-10(13-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXIPZDYUYZYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrimidine Core with Substituents

A common approach to synthesize substituted pyrimidines involves nucleophilic substitution reactions on chloro-substituted pyrimidines or cyclization methods from β-dicarbonyl compounds and amidines.

For example, a general procedure reported for related pyrimidine amines involves the reaction of substituted chloro-pyrimidines with amines under basic conditions in polar aprotic solvents such as dimethylformamide (DMF):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Substituted chloro-pyrimidine, amine, potassium carbonate, DMF | Stirred at 60 °C for 7–8 hours to allow nucleophilic substitution at the chloro position by the amine |

| 2 | Work-up with water, extraction with ethyl acetate, washing with water and brine | Isolation of the organic phase |

| 3 | Drying over anhydrous sodium sulfate | Removal of residual water |

| 4 | Evaporation under reduced pressure and purification by silica gel column chromatography | Purification of the target pyrimidine amine |

This method is adaptable for introducing various amine substituents at the 4-position of the pyrimidine ring.

Introduction of the Tert-butyl Group at the 6-Position

The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or via substitution on a suitable pyrimidine intermediate. For example, tert-butyl (2-bromoethyl) carbamate can be used as an alkylating agent under basic conditions to introduce tert-butyl protected amine substituents, which can later be deprotected to yield the free amine.

Incorporation of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position can be introduced via:

- Direct substitution of a 2-chloropyrimidine with cyclopropyl nucleophiles.

- Use of cyclopropyl-containing building blocks in the initial pyrimidine ring synthesis.

The cyclopropyl group is generally stable under the reaction conditions used for pyrimidine functionalization and can be introduced via nucleophilic substitution or cross-coupling reactions.

Amination at the 4-Position

The amino group at the 4-position is commonly introduced via nucleophilic substitution of a 4-chloropyrimidine intermediate with ammonia or primary amines. This substitution is typically facilitated by heating in polar aprotic solvents in the presence of a base.

Example Synthetic Route

While direct literature on this compound is limited, analogous pyrimidine amines have been synthesized using the following sequence adapted from related pyrimidine amine syntheses:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Chloro-6-tert-butylpyrimidine | Reaction with cyclopropyl nucleophile (e.g., cyclopropylmagnesium bromide or cyclopropylboronic acid in cross-coupling) | Formation of 2-cyclopropyl-6-tert-butylpyrimidine |

| 2 | 4-Chloropyrimidine intermediate | Reaction with ammonia or amine under basic conditions in DMF at 60–80 °C | Substitution to this compound |

| 3 | Purification | Extraction, drying, and column chromatography | Isolation of pure target compound |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using mixtures of ethyl acetate and petroleum ether is standard for purification.

- Solvent Extraction: Ethyl acetate extraction followed by washing with water and brine removes impurities.

- Drying Agents: Anhydrous sodium sulfate is used to dry organic extracts.

- Characterization: NMR (1H and 13C), HRMS, and melting point determination confirm structure and purity.

Data Table: Summary of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, dichloromethane | Polar aprotic solvents preferred |

| Base | Potassium carbonate | Facilitates nucleophilic substitution |

| Temperature | 60–80 °C | Optimal for substitution reactions |

| Reaction Time | 7–12 hours | Ensures complete conversion |

| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether mixtures |

| Yield | 30–90% (depending on step) | Varies with substrate and conditions |

Research Findings and Notes

- The nucleophilic substitution reaction on chloro-pyrimidines is a reliable method for introducing amino groups at the 4-position.

- The tert-butyl group introduction via alkylation with tert-butyl (2-bromoethyl) carbamate is efficient and yields protected intermediates that can be deprotected under acidic conditions.

- Cyclopropyl substituents are compatible with the reaction conditions and can be introduced via organometallic reagents or cross-coupling.

- Purification by column chromatography is essential for isolating the target compound in high purity.

- Analytical data such as NMR and HRMS are critical for confirming the structure of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Its unique properties make it suitable for use in material synthesis and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 6-tert-butyl-2-cyclopropylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine and selected analogues:

*Estimated based on analogous structures.

Key Observations:

- Lipophilicity : The cyclopropyl group contributes to moderate lipophilicity, whereas methylthio or methoxyethyl groups (as in and ) increase polarity, affecting solubility and membrane permeability.

- Reactivity : Chlorine substituents (e.g., in ) enhance electrophilic substitution reactivity, whereas tert-butyl and cyclopropyl groups stabilize the ring through inductive effects.

Biological Activity

6-Tert-butyl-2-cyclopropylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Compound Overview

- Molecular Formula : C11H17N3

- Molar Mass : 191.27 g/mol

- CAS Number : 1249172-82-4

The compound features a pyrimidine ring substituted with a tert-butyl group and a cyclopropyl group at the 2-position, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction modulates various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and affecting signal transduction mechanisms.

Antitumor Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in tumor cells.

- Inhibition of Cell Proliferation : It potentially hinders the growth of cancerous cells .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammatory markers in vitro. The mechanism involves:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest its effectiveness in decreasing cytokine production in activated macrophages.

- Modulation of NF-kB Signaling Pathways : This pathway is crucial for regulating immune responses and inflammation .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| A549 | 10 | 45 |

| HeLa | 10 | 50 |

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. It was found to effectively reduce paw edema in animal models, demonstrating its potential for treating inflammatory diseases.

| Treatment Group | % Paw Edema Reduction |

|---|---|

| Control | 0 |

| Compound | 77.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Tert-butyl-2-cyclopropylpyrimidin-4-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Factors like temperature, solvent polarity, and catalyst loading can be varied to identify critical parameters affecting yield and purity. Computational tools (e.g., quantum chemical calculations) may predict reaction pathways, enabling targeted optimization of intermediates and transition states .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic techniques (NMR, IR, MS) for cross-validation. For example, H/C NMR can confirm substituent positions and stereochemistry, while mass spectrometry verifies molecular weight. Purity assays (e.g., elemental analysis) and X-ray crystallography may resolve ambiguities in complex cases .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

- Methodological Answer : Solubility can be assessed in solvents of varying polarity (DMSO, water, ethanol) via UV-Vis spectroscopy. Stability studies under thermal, light, and pH gradients (e.g., accelerated degradation assays) inform storage conditions and reaction medium selection. Differential scanning calorimetry (DSC) may reveal polymorphic transitions affecting bioavailability .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states. For example, the tert-butyl group’s steric effects and the cyclopropyl ring’s strain can be analyzed to predict regioselectivity in cross-coupling or nucleophilic substitution reactions. Machine learning algorithms trained on pyrimidine derivatives may further refine predictions .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. Molecular dynamics simulations can model ligand-receptor interactions, explaining discrepancies due to conformational flexibility or solvent effects .

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with modified substituents (e.g., chloro, methylsulfonyl)?

- Methodological Answer : Synthesize analogs via isosteric replacement (e.g., cyclopropyl → phenyl) and evaluate their bioactivity in parallel assays. Quantitative SAR (QSAR) models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors quantify substituent contributions. Comparative crystallography or docking studies highlight binding mode differences .

Q. What methodologies assess the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct photolysis/hydrolysis studies under simulated environmental conditions (UV light, aqueous buffers). LC-MS/MS identifies degradation products, while computational tools (EPI Suite) estimate biodegradation potential. Toxicity assays (e.g., Daphnia magna) evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.